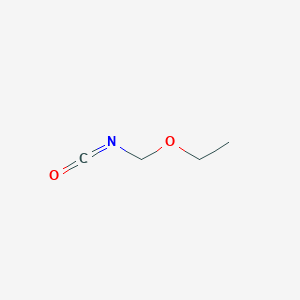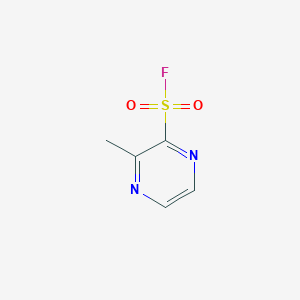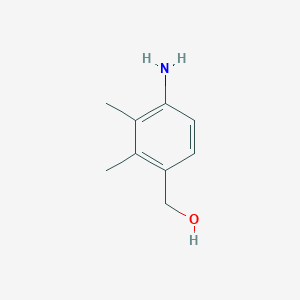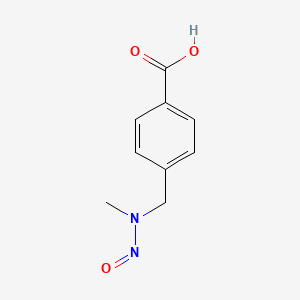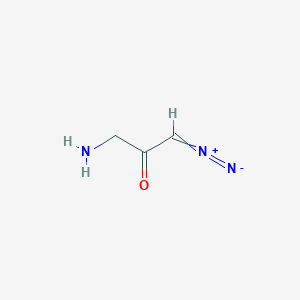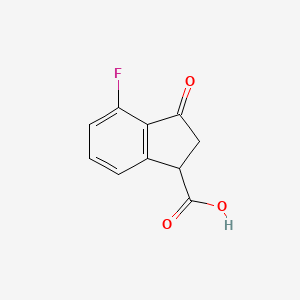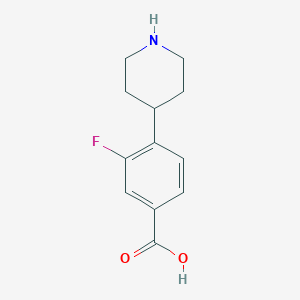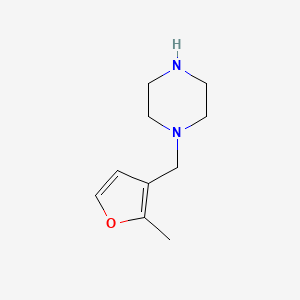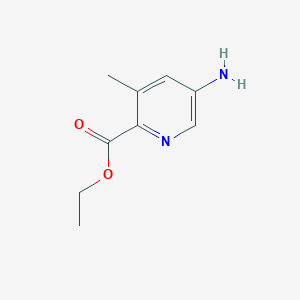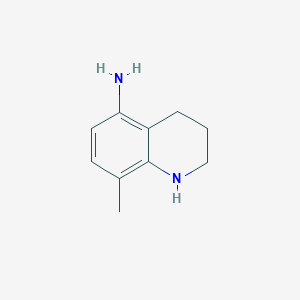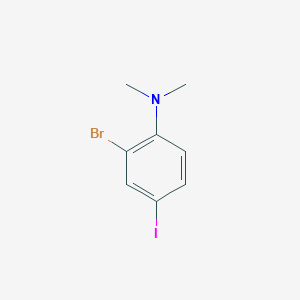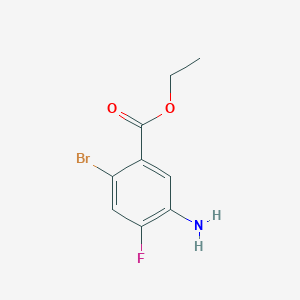![molecular formula C12H22BrNO3 B13510016 tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: is a chemical compound with the molecular formula C12H22BrNO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a brominated hexanone moiety. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated hexanone derivative. One common method includes the use of tert-butyl chloroformate and a brominated hexanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The carbamate group is known to enhance the bioavailability and stability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a competitive inhibitor .
Molecular Targets and Pathways:
Enzymes: Targets include serine hydrolases and proteases.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-[(1R,3R)-3-bromocyclobutyl]methylcarbamate:
tert-Butyl 3-bromopropylcarbamate: A related compound with similar reactivity and applications.
Uniqueness: tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is unique due to its specific structure, which combines a brominated hexanone with a carbamate group. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H22BrNO3 |
|---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1 |
InChI Key |
SUVXZTLARLVLOJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


